molecular formula C17H12N4 B12492352 6-[(E)-1H-indol-3-yldiazenyl]quinoline

6-[(E)-1H-indol-3-yldiazenyl]quinoline

Cat. No.: B12492352
M. Wt: 272.30 g/mol
InChI Key: VFKNFMWSJNJDGT-UHFFFAOYSA-N
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Description

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline is a complex organic compound that features both an indole and a quinoline moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline typically involves the coupling of an indole derivative with a quinoline derivative. One common method is the diazotization of an indole compound followed by its reaction with a quinoline derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing, where large quantities of the compound may be required.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different biological activities and chemical properties.

Scientific Research Applications

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Quinoline derivatives: Compounds such as quinine and chloroquine, which feature the quinoline structure.

Uniqueness

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline is unique due to its combination of both indole and quinoline moieties, which allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these structures.

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

1H-indol-3-yl(quinolin-6-yl)diazene

InChI

InChI=1S/C17H12N4/c1-2-6-16-14(5-1)17(11-19-16)21-20-13-7-8-15-12(10-13)4-3-9-18-15/h1-11,19H

InChI Key

VFKNFMWSJNJDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=NC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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